2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Vorbereitungsmethoden
The synthesis of 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene can be achieved through several synthetic routes. One common method involves the reaction of thiophene with 2-bromoprop-2-en-1-yl sulfide under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone or propan-2-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
4-[(2-Bromoprop-2-en-1-yl)sulfanyl]quinazoline: Similar in structure but with a quinazoline ring, used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific bromopropenylsulfanyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84761-96-6 |
---|---|
Molekularformel |
C7H7BrS2 |
Molekulargewicht |
235.2 g/mol |
IUPAC-Name |
2-(2-bromoprop-2-enylsulfanyl)thiophene |
InChI |
InChI=1S/C7H7BrS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,1,5H2 |
InChI-Schlüssel |
BIILTLNGWDQPHA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSC1=CC=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.